molecular formula C20H34O5 B1262421 8-iso Prostaglandin E1

8-iso Prostaglandin E1

Cat. No.: B1262421
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-RQCFOJISSA-N
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Description

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is a complex organic compound that belongs to the family of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Oxidation: Introduction of the oxo group at the 9th position.

    Hydroxylation: Addition of hydroxyl groups at the 11th and 15th positions.

    Isomerization: Ensuring the correct stereochemistry at the 8th position.

    Esterification: Formation of the prost-13E-en-1-oic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or advanced organic synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form various derivatives.

    Reduction: Reduction reactions can modify the oxo and hydroxyl groups.

    Substitution: Functional groups can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidized Derivatives: Compounds with additional oxo groups.

    Reduced Derivatives: Compounds with altered hydroxyl groups.

    Substituted Analogs: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is used as a starting material for the synthesis of various prostaglandin analogs

Biology

In biological research, this compound is used to study the role of prostaglandins in cellular processes. It helps in understanding how these molecules influence cell signaling, inflammation, and other physiological functions.

Medicine

Medically, this compound and its analogs are investigated for their potential therapeutic effects. They are studied for their ability to modulate inflammation, pain, and other conditions related to prostaglandin activity.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and other products that leverage its unique properties.

Mechanism of Action

The mechanism of action of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological effects. The compound primarily targets pathways involved in inflammation, smooth muscle contraction, and blood flow regulation.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: Another prostaglandin with similar physiological effects but different structural features.

    Prostaglandin F2alpha: Known for its role in smooth muscle contraction and reproductive processes.

    Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is unique due to its specific structural configuration and the particular combination of functional groups. This uniqueness allows it to interact with specific receptors and pathways, leading to distinct physiological effects.

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17?,19+/m0/s1

InChI Key

GMVPRGQOIOIIMI-RQCFOJISSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

8-iso-PGE1
iso-PGE1
isoprostaglandin E1
isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer
isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer
isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isome

Origin of Product

United States

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